(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride
CAS No.:
Cat. No.: VC5098005
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H22ClNO |
---|---|
Molecular Weight | 255.78 g/mol |
IUPAC Name | (2R)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Standard InChI | InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m1./s1 |
Standard InChI Key | YOSBFQXBFQPSSC-BTQNPOSSSA-N |
Isomeric SMILES | CCCN[C@@H]1CCC2=C(C1)C=C(C=C2)OC.Cl |
SMILES | CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
Canonical SMILES | CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
(R)-(+)-7-Methoxy-N-propyl-2-aminotetraline hydrochloride (CAS: 93503-08-3) is a semi-rigid aminotetralin derivative with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol . The compound features a tetrahydronaphthalene backbone substituted with a methoxy group at position 7, an aminopropyl chain at position 2, and a hydrochloride counterion. Its stereochemistry is defined by the (R)-configuration at the C2 position, which critically influences its receptor-binding affinity .
Key physicochemical properties include:
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Density: 1.056 g/cm³
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Boiling Point: 299.6°C at 760 mmHg
The rigid tetralin scaffold mimics the conformation of dopamine, enabling selective interactions with dopamine receptors .
Synthesis and Stereochemical Resolution
The synthesis of (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride involves multi-step strategies emphasizing stereochemical control. A representative pathway, adapted from studies on analogous aminotetralins, is outlined below :
Reductive Amination of 7-Methoxy-2-Tetralone
7-Methoxy-2-tetralone undergoes reductive amination with n-propylamine in the presence of sodium cyanoborohydride or catalytic hydrogenation agents. This step yields the racemic 7-methoxy-N-propyl-2-aminotetraline intermediate .
Enantiomeric Resolution
Chiral resolution is achieved via diastereomeric salt formation using tartaric acid derivatives or chiral chromatography. The (R)-enantiomer exhibits superior dopamine receptor affinity compared to its (S)-counterpart, as demonstrated in binding assays .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt, enhancing solubility and stability .
Pharmacological Characterization
Dopamine Receptor Agonism
(R)-(+)-7-Methoxy-N-propyl-2-aminotetraline hydrochloride acts as a full agonist at dopamine D₂ and D₃ receptors (D₂R/D₃R). Functional assays in HEK293 cells expressing recombinant D₂R demonstrated robust inhibition of forskolin-stimulated cAMP accumulation, with an EC₅₀ of 0.12 nM—50-fold more potent than dopamine .
Receptor Subtype | EC₅₀ (nM) | Efficacy (% vs. Dopamine) |
---|---|---|
D₂R | 0.12 | 100% |
D₃R | 2.4 | 95% |
Binding Kinetics
Radioligand displacement studies using [³H]spiperone revealed high-affinity binding to D₂R (Kᵢ = 0.82 nM) and D₃R (Kᵢ = 0.14 nM), with a D₂/D₃ selectivity ratio of 5.9 . The compound’s affinity is modulated by G-protein coupling, as GTPγS shifts binding to a low-affinity state (Kᵢ = 12 nM) .
Receptor Internalization and Signaling
(R)-(+)-7-Methoxy-N-propyl-2-aminotetraline hydrochloride induces D₂R internalization more effectively than dopamine. Confocal microscopy in HEK293 cells showed a 70% reduction in surface receptor density within 30 minutes, compared to 45% for dopamine . This property is critical for its prolonged pharmacological effects and potential use in positron emission tomography (PET) imaging .
Comparative Analysis with Structural Analogs
The compound’s activity is influenced by substituents on the tetralin scaffold:
Compound | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₂/D₃ Selectivity |
---|---|---|---|
(R)-7-Methoxy-N-Pr | 0.82 | 0.14 | 5.9 |
(±)-7-OH-DPAT | 311 | 6.19 | 50.2 |
Ropinirole | 2,674 | 29.3 | 91.3 |
The methoxy group at position 7 enhances lipophilicity and D₃R selectivity, while the N-propyl chain optimizes receptor residence time .
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